2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester
Overview
Description
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.1125 g/mol . This compound is part of the benzothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester typically involves the reaction of 2,4-dichlorobenzothiazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,4-dichloro-1,3-benzothiazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSPTKXEGGSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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